Ethyl 3-oxobutanoate-1-13C

Beschreibung

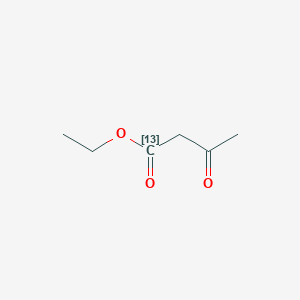

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10O3 |

|---|---|

Molekulargewicht |

131.13 g/mol |

IUPAC-Name |

ethyl 3-oxo(113C)butanoate |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i6+1 |

InChI-Schlüssel |

XYIBRDXRRQCHLP-PTQBSOBMSA-N |

Isomerische SMILES |

CCO[13C](=O)CC(=O)C |

Kanonische SMILES |

CCOC(=O)CC(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 3 Oxobutanoate 1 13c

Strategies for Carbon-13 Isotopic Enrichment at the C-1 Carbonyl Position

The introduction of a ¹³C isotope at the C-1 carbonyl position of ethyl 3-oxobutanoate requires specific synthetic strategies that utilize ¹³C-enriched starting materials.

Retrosynthetic Analysis Utilizing ¹³C-Enriched Precursors

A common retrosynthetic approach for ethyl 3-oxobutanoate-1-¹³C involves the Claisen condensation of ethyl acetate (B1210297). To achieve labeling at the C-1 position, one of the precursor molecules must contain the ¹³C label in the appropriate position. A logical precursor is [1-¹³C]acetyl-CoA or a chemical equivalent, which can be derived from ¹³C-labeled acetate.

Another strategy involves the Blaise reaction, which can be adapted to synthesize various isotopomers of ethyl 3-oxobutanoate. mdpi.com This reaction utilizes acetonitrile (B52724) and an ethyl zinc-iodoacetate, providing a pathway to introduce the ¹³C label from a labeled acetonitrile precursor. mdpi.com

Specific Reaction Pathways for ¹³C Incorporation

A practical and widely used laboratory-scale synthesis is the Claisen condensation of two molecules of ethyl acetate. wikipedia.orglibretexts.org To synthesize ethyl 3-oxobutanoate-1-¹³C, one could theoretically use [1-¹³C]ethyl acetate as a starting material. The reaction, typically base-catalyzed with sodium ethoxide, results in the formation of the desired labeled β-keto ester. libretexts.org

For more targeted labeling, the reaction between the magnesium enolate of ethyl acetoacetate (B1235776) and a ¹³C-labeled acyl chloride, followed by selective removal of the original acetyl group, can be employed. This method offers greater control over the position of the isotopic label.

Modular Synthetic Techniques for the Preparation of Multilabeled Derivatives

The versatility of ethyl 3-oxobutanoate as a synthetic intermediate extends to the preparation of derivatives with multiple isotopic labels.

Preparation of Ethyl [U-¹³C]-3-Oxobutanoate as a General Labeled Precursor

For studies requiring uniform labeling, ethyl [U-¹³C]-3-oxobutanoate serves as a key precursor. This fully ¹³C-labeled compound is commercially available and can be synthesized from uniformly labeled starting materials. mdpi.comrsc.org For instance, the reaction of [U-¹³C]acetonitrile with ethyl zinc-iodoacetate, itself prepared from ¹³C-labeled precursors, can yield ethyl [U-¹³C]-3-oxobutanoate. mdpi.com This compound then becomes a versatile building block for more complex, fully ¹³C-enriched molecules.

Synthesis of Complex ¹³C-Labeled Compounds Utilizing Ethyl 3-Oxobutanoate-1-¹³C as a Key Building Block

Ethyl 3-oxobutanoate-1-¹³C is a valuable starting material for the synthesis of a wide array of more complex isotopically labeled compounds. The reactivity of its active methylene (B1212753) group allows for various alkylation and acylation reactions, propagating the ¹³C label into larger molecular frameworks. wikipedia.org

For example, it can be used in the Knoevenagel condensation with aldehydes to produce α,β-unsaturated ketoesters, carrying the ¹³C label at the ester carbonyl position. nih.gov Furthermore, it serves as a precursor in the Hantzsch pyridine (B92270) synthesis and other heterocyclic syntheses, leading to ¹³C-labeled ring systems.

A notable application is in the synthesis of isotopically labeled amino acids for use in protein NMR studies. For instance, ethyl [U-¹³C]-3-oxobutanoate has been used as a precursor in the synthesis of selectively labeled 2-hydroxy-2-ethyl-3-oxobutanoate, which is then used for the production of proteins with specifically labeled isoleucine residues. rsc.org Similarly, ethyl-2-hydroxy-2-¹³C-methyl-3-oxobutanoate is a precursor for producing proteins with selectively ¹³C-labeled methyl groups in valine and leucine. copernicus.orgcopernicus.org

Purification and Isotopic Purity Assessment Methodologies

The purification and characterization of ethyl 3-oxobutanoate-1-¹³C are crucial to ensure its suitability for subsequent reactions and analyses.

Standard purification techniques for ethyl 3-oxobutanoate include distillation under reduced pressure. orgsyn.org Chromatographic methods, such as flash column chromatography over silica (B1680970) gel, can also be employed to remove impurities. orgsyn.org

The isotopic purity of the final product is a critical parameter. This is typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the molecule, confirming the incorporation of the ¹³C isotope by the corresponding mass shift (M+1). sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the position of the isotopic label. The spectrum of ethyl 3-oxobutanoate-1-¹³C will show a significantly enhanced signal for the C-1 carbonyl carbon. The absence of significant enhancement at other carbon positions confirms the site-specificity of the labeling. mdpi.comnih.govnih.gov Proton NMR spectroscopy can also provide structural confirmation. libretexts.org

The following table summarizes the key analytical techniques used for purity assessment:

| Analytical Technique | Purpose | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity. | Reverse-phase C18 columns with UV detection can be used to determine purity, which is typically expected to be >95%. |

| Infrared (IR) Spectroscopy | Confirms functional groups. | Characteristic C=O stretching frequencies for the ketone and ester groups are observed. tsijournals.comarkat-usa.org |

| Mass Spectrometry (MS) | Confirms isotopic incorporation and molecular weight. | A molecular ion peak corresponding to the mass of the ¹³C-labeled compound is observed. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the position of the ¹³C label and confirms the structure. | An enhanced signal for the C-1 carbon in the ¹³C NMR spectrum and characteristic proton signals in the ¹H NMR spectrum. mdpi.comnih.govnih.gov |

Advanced Spectroscopic Applications of Ethyl 3 Oxobutanoate 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the ¹³C nucleus at a specific position in ethyl 3-oxobutanoate dramatically enhances its utility in various NMR spectroscopic techniques.

The strategic placement of the ¹³C label in ethyl 3-oxobutanoate-1-¹³C allows for precise tracking of the ester functional group through chemical transformations. In reactions such as transesterification, hydrolysis, or condensation, the chemical environment of the C-1 carbon changes, leading to distinct shifts in its ¹³C NMR signal. redalyc.org By monitoring the disappearance of the reactant's ¹³C signal and the appearance of the product's corresponding signal over time, researchers can accurately determine reaction rates and orders.

For instance, in studies of Claisen condensation reactions, where ethyl acetoacetate (B1235776) is a key intermediate, labeling at the C-1 position can help to unravel the intricate steps of the mechanism. wordpress.com The ability to selectively observe this carbon provides unambiguous evidence for bond formation and cleavage events at the ester group, offering insights that are often obscured in proton (¹H) NMR due to spectral complexity and overlapping signals. wordpress.com Furthermore, the analysis of ¹³C NMR spectra of reaction products derived from ethyl 3-oxobutanoate-1-¹³C can confirm the regioselectivity of a reaction, as demonstrated in the synthesis of various heterocyclic compounds. researchgate.netunipd.it

Isotopic labeling is a cornerstone of modern NMR-based metabolomics and the study of complex mixtures. researchgate.netnih.gov Ethyl 3-oxobutanoate-1-¹³C is an ideal candidate for use in isotope-edited and filtered NMR experiments. These techniques leverage the presence of the ¹³C nucleus to selectively detect molecules containing the label, effectively "filtering out" signals from unlabeled species in a complex biological or chemical matrix. researchgate.netutoronto.ca

Pulse sequences like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can separate the ¹H-¹H NMR spectra of ¹³C-containing molecules from those with ¹²C, allowing for quantitative analysis of the labeled compound without interference. acs.org This is particularly valuable in metabolic studies where ethyl 3-oxobutanoate-1-¹³C might be used as a tracer to follow metabolic pathways. By selectively observing the signals from the ¹³C-labeled backbone, researchers can map the metabolic fate of the ethyl acetoacetate moiety. acs.org This approach simplifies otherwise complex spectra and provides direct information on the presence and relative abundance of the labeled compound and its metabolites. researchgate.net

A significant limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio compared to ¹H. nih.gov Dynamic Nuclear Polarization (DNP) is a powerful technique that overcomes this limitation by transferring the high polarization of electron spins to nuclear spins, dramatically enhancing the NMR signal. researchgate.netresearchgate.net Ethyl 3-oxobutanoate, and its isotopically labeled variants, have been subjects of DNP studies to achieve significant signal enhancements. researchgate.netresearchgate.net

In a typical DNP experiment, a sample containing the ¹³C-labeled compound is mixed with a stable radical polarizing agent and cooled to very low temperatures (around 1 K) in a high magnetic field. nih.govweebly.com Microwave irradiation then facilitates the polarization transfer. nih.gov The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis. This technique can lead to signal enhancements of several orders of magnitude, enabling real-time monitoring of metabolic processes that occur at low concentrations. nih.gov For example, hyperpolarized [3-¹³C]acetoacetate, which can be synthesized from [3-¹³C]ethyl acetoacetate, has been used to study metabolism via magnetic resonance imaging (MRI) and spectroscopy (MRS). google.com While this example labels a different carbon, the principles are directly applicable to ethyl 3-oxobutanoate-1-¹³C for tracking reactions involving the ester group.

| Polarizing Agent | Typical Concentration | Magnetic Field (T) | Temperature (K) | Achieved ¹³C Polarization (%) | Reference |

|---|---|---|---|---|---|

| Trityl OX063 | 15 mM | 3.35 | 1.4 | ~6 (for [1-¹³C]ethyl acetate) | weebly.com |

| 4-oxo-TEMPO | 40 mM | 3.35 | 1.4 | - | weebly.com |

| Galvinoxyl | 40 mM | 3.35 | 1.4 | ~6 (for [1-13C]ethyl acetate) | weebly.com |

| TN (Nitroxide Radical) | Not specified | 9.4 | Room Temp (Liquid) | Up to 600-fold enhancement | researchgate.net |

The ¹³C chemical shift is highly sensitive to the local electronic environment, making it a valuable parameter for stereochemical and conformational analysis. researchgate.netacs.org In ethyl 3-oxobutanoate-1-¹³C, the chemical shift of the C-1 carbon can provide insights into the conformational isomers present in solution. The molecule exists in a keto-enol tautomerism, and the electronic environment of the C-1 carbon differs significantly between the two forms, resulting in distinct chemical shifts. lookchem.com

Furthermore, the coupling constants between the ¹³C-1 nucleus and nearby protons (e.g., the methylene (B1212753) protons of the ethyl group) can be used to deduce conformational preferences. The magnitude of these three-bond coupling constants (³J_CH) is dependent on the dihedral angle between the coupled nuclei, a principle famously described by the Karplus relationship for proton-proton couplings. cdnsciencepub.com By measuring these coupling constants for ethyl 3-oxobutanoate-1-¹³C, researchers can gain detailed information about the rotational conformation around the C-O bond of the ester group. cdnsciencepub.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to calculate theoretical chemical shifts and coupling constants for different conformers, aiding in the assignment of the observed spectra. researchgate.net

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry is a complementary technique to NMR for analyzing isotopically labeled compounds, providing precise information on isotopic enrichment levels.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive technique used to determine the ¹³C/¹²C ratio in specific compounds within a mixture. nih.govucdavis.edu For analysis of ethyl 3-oxobutanoate-1-¹³C, the sample is first injected into a gas chromatograph (GC), which separates the compound from other components in the mixture. ucdavis.edu The separated compound then flows into a combustion furnace, where it is converted into carbon dioxide (CO₂) and water. ucdavis.edu After removal of water, the CO₂ gas enters the isotope ratio mass spectrometer. ucdavis.edu

The IRMS measures the ratio of the masses corresponding to ¹³CO₂ and ¹²CO₂, allowing for a very precise determination of the ¹³C enrichment of the original compound. nih.govresearchgate.net This technique is crucial for quantitative metabolic tracer studies, where knowing the exact level of ¹³C incorporation into a metabolite pool is essential for calculating metabolic fluxes. nih.govresearchgate.net GC-C-IRMS can detect very low levels of ¹³C enrichment, making it suitable for studies where the labeled precursor is diluted within a large pool of unlabeled substrate. nih.gov

| Parameter | Typical Setting/Condition | Purpose | Reference |

|---|---|---|---|

| GC Column | Agilent DB-35 (60 m x 0.32 mm ID) | Separation of analytes prior to combustion. | ucdavis.edu |

| Combustion Reactor | NiO tube with CuO and NiO wires | Converts organic compounds to CO₂ and H₂O. | ucdavis.edu |

| Combustion Temperature | 1000 °C | Ensures complete combustion of the analyte. | ucdavis.edu |

| Water Removal | Nafion dryer | Prevents water from interfering with IRMS analysis. | ucdavis.edu |

| Detection | Isotope Ratio Mass Spectrometer | Measures the ratio of ¹³CO₂ to ¹²CO₂. | researchgate.net |

High-Resolution Mass Spectrometry for Labeled Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in metabolomics, enabling the precise mass measurement of metabolites within complex biological samples. springernature.com When coupled with stable isotope labeling using compounds like Ethyl 3-oxobutanoate-1-¹³C, HRMS becomes an exceptionally powerful tool for tracing metabolic pathways and confidently identifying labeled metabolites. acs.org The strategy relies on introducing a ¹³C-labeled substrate into a biological system and then using the mass spectrometer to detect the incorporation of this heavy isotope into downstream metabolic products.

The core principle of this application is the mass difference imparted by the ¹³C isotope. A single ¹³C atom is approximately 1.00335 Daltons (Da) heavier than a ¹²C atom. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, possess the resolving power to easily distinguish this mass difference. acs.orgmycompounddiscoverer.com This capability allows for the unambiguous differentiation between an unlabeled (native) metabolite and its ¹³C-labeled isotopologue, which has been newly synthesized using the labeled precursor.

When Ethyl 3-oxobutanoate-1-¹³C is introduced into a system, it can be metabolized, for instance, to acetyl-CoA, a central metabolic hub. The ¹³C label at the C-1 position is then carried forward into numerous other biomolecules. HRMS can track the specific mass shift corresponding to the number of ¹³C atoms incorporated. For example, a metabolite that incorporates one acetyl group from the labeled precursor will exhibit a mass increase of approximately 2.0067 Da (for two ¹³C atoms, assuming the acetyl-CoA is doubly labeled from the precursor, or tracked through its specific contributions). If only the single ¹³C from the C-1 position is tracked, a 1.00335 Da shift would be observed in subsequent molecules. This precise mass information is critical for confirming the identity of metabolites in a complex mixture and elucidating their metabolic origin. acs.org

Detailed Research Findings

Research in the field of ¹³C metabolic flux analysis (¹³C-MFA) extensively utilizes HRMS to quantify the rates of metabolic pathways. frontiersin.orgd-nb.infonih.gov The high resolution is vital for resolving the isotopic peaks of a metabolite from other interfering ions that may have very similar masses. springernature.commycompounddiscoverer.com For example, in a typical metabolome, hundreds to thousands of signals can be detected. The combination of whole ¹³C metabolome isotope labeling with HRMS has been shown to result in the reproducible and unambiguous identification of over 1,000 chemical sum formulas in biological extracts. acs.org

The use of a labeled tracer like Ethyl 3-oxobutanoate-1-¹³C allows researchers to perform dynamic labeling studies. By analyzing samples at different time points after introducing the tracer, the rate of ¹³C incorporation into various metabolites can be measured. pnas.org This kinetic data, captured with precision by HRMS, provides quantitative insights into the activity of specific metabolic pathways, revealing how metabolism adapts to different conditions or disease states. d-nb.infonih.gov Tandem mass spectrometry (MS/MS), a feature of many high-resolution instruments, can further enhance identification by fragmenting the labeled metabolite. The resulting fragmentation pattern, which will also show specific mass shifts, provides an additional layer of structural confirmation and can help pinpoint the exact location of the ¹³C label within the molecule. frontiersin.org

The data below illustrates how HRMS detects and distinguishes labeled metabolites.

Table 1: Theoretical Mass Shift for a Labeled Metabolite Detected by HRMS

| Attribute | Unlabeled Metabolite (M) | Metabolite with one ¹³C atom (M+1) |

| Example Metabolite | Acetyl-CoA | Acetyl-CoA-x-¹³C |

| Isotopic Composition | Contains ¹²C at all carbon positions | Contains one ¹³C atom from tracer |

| Theoretical Monoisotopic Mass | m | m + 1.00335 Da |

| HRMS Detection | A single peak at its calculated exact mass | A distinct peak shifted by +1.00335 Da from the unlabeled peak |

Table 2: Example of Labeled Downstream Metabolites from Ethyl 3-oxobutanoate-1-¹³C Metabolism

This table shows potential metabolites that could be formed from acetyl-CoA (derived from Ethyl 3-oxobutanoate-1-¹³C) and their expected mass isotopologues that would be detected and resolved by HRMS.

| Metabolite | Pathway Involvement | Expected Labeled Isotopologue(s) | Mass Shift Detected by HRMS |

| Citrate | TCA Cycle | M+1, M+2 | +1.00335 Da, +2.0067 Da |

| Succinate | TCA Cycle | M+1, M+2 | +1.00335 Da, +2.0067 Da |

| Palmitate | Fatty Acid Synthesis | M+1, M+2, M+3... M+8 | Incremental shifts of +1.00335 Da per incorporated labeled unit |

| 3-Hydroxybutyrate | Ketogenesis | M+1, M+2 | +1.00335 Da, +2.0067 Da |

Applications in Chemical and Biochemical Research

Mechanistic Studies of Organic Reactions

In organic chemistry, understanding the precise step-by-step pathway a reaction follows—its mechanism—is fundamental. Isotopic labeling is a cornerstone of mechanistic studies, providing definitive evidence for bond-forming and bond-breaking events. alfa-chemistry.com

Probing Reaction Intermediates and Transition States

A reaction mechanism often involves transient species known as reaction intermediates, which exist briefly between the reactant and product stages. The ¹³C label in Ethyl 3-oxobutanoate-1-¹³C serves as a spectroscopic handle to track the transformation of the ester group.

For instance, in the classic acetoacetic ester synthesis, ethyl acetoacetate (B1235776) is deprotonated to form an enolate, which then acts as a nucleophile. wikipedia.orglibretexts.org If Ethyl 3-oxobutanoate-1-¹³C is used as the starting material, the ¹³C-labeled carbonyl carbon can be monitored throughout the reaction sequence. During subsequent hydrolysis and decarboxylation steps, the fate of this labeled carbon provides direct evidence for the mechanism. The observation of ¹³CO₂ as a product would confirm that the ester carbonyl group is the one eliminated during decarboxylation. Techniques like ¹³C NMR can be used to identify and characterize intermediates where the labeled carbon is present, helping to piece together the complete mechanistic puzzle. rsc.org

Elucidation of Reaction Stereoselectivity and Regioselectivity

Many organic reactions can yield multiple products, and understanding the factors that control which product is formed (selectivity) is crucial.

Regioselectivity refers to the preference for bond formation at one position over another.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

When Ethyl 3-oxobutanoate-1-¹³C is used in reactions that form new cyclic structures or complex acyclic products, the final position of the ¹³C label can unambiguously determine the reaction's regioselectivity. By analyzing the product mixture with ¹³C NMR, chemists can identify the exact location of the labeled carbon, thereby revealing the preferred pathway of cyclization or addition.

Investigation of Keto-Enol Tautomerism and Isotopic Effects

Ethyl 3-oxobutanoate is a classic example of a compound that exhibits keto-enol tautomerism, an equilibrium between the ketone form and the enol form. acs.org The position of this equilibrium and the kinetics of the interconversion can be influenced by various factors, including solvent and temperature.

The use of Ethyl 3-oxobutanoate-1-¹³C allows for a detailed study of this phenomenon using ¹³C NMR spectroscopy. scispace.com The distinct chemical shifts of the C1 carbon in the keto and enol forms enable precise quantification of their relative amounts at equilibrium.

Furthermore, the presence of the heavier ¹³C isotope can give rise to a kinetic isotope effect (KIE), where the rate of a reaction involving the ¹³C atom is slightly different from that of the unlabeled ¹²C atom. acs.orgresearchgate.net Measuring the KIE for the tautomerization process can provide profound insights into the transition state of the reaction, helping to determine which bonds are altered in the rate-determining step. nih.gov

Table 1: Illustrative ¹³C NMR Data for Keto-Enol Tautomerism Study

| Tautomer | Labeled Carbon | Hypothetical Chemical Shift (ppm) | Description |

| Keto Form | C1 (Ester Carbonyl) | ~167 | Typical chemical shift for an ester carbonyl carbon adjacent to a CH₂ group. |

| Enol Form | C1 (Ester Carbonyl) | ~172 | The chemical environment changes due to conjugation with the C=C double bond, resulting in a downfield shift. |

Enzyme Mechanism Elucidation and Biocatalysis

Isotopically labeled substrates are fundamental tools for studying enzyme-catalyzed reactions. nih.gov They allow researchers to trace metabolic pathways and understand the intricate mechanisms by which enzymes achieve their remarkable efficiency and specificity. youtube.comcreative-proteomics.com

Characterization of Enzyme Substrate Specificity with Labeled Substrates

Enzymes are highly selective for the substrates they bind and transform. Ethyl 3-oxobutanoate and its derivatives are substrates for various enzymes, particularly oxidoreductases that catalyze stereoselective reductions. oup.comresearchgate.nettudelft.nl

By using Ethyl 3-oxobutanoate-1-¹³C, researchers can precisely monitor its uptake and conversion by an enzyme. This can be particularly useful in competitive assays where the enzyme is presented with multiple potential substrates. By analyzing the products via mass spectrometry, it is possible to quantify the extent to which the ¹³C-labeled substrate was processed compared to unlabeled competitors, providing a clear measure of the enzyme's substrate specificity.

Analysis of Enzymatic Reaction Pathways and Catalytic Cycles

Tracing the journey of a substrate through an enzyme's active site is key to understanding its catalytic cycle. When Ethyl 3-oxobutanoate-1-¹³C is used as a substrate, the ¹³C label acts as a tracer, allowing its metabolic fate to be followed. alfa-chemistry.comaacrjournals.org

For example, in a bioreduction reaction catalyzed by a ketoreductase, the labeled ester is converted to ethyl (S)- or (R)-3-hydroxybutanoate. By analyzing the product and any intermediates, researchers can confirm that the ester group (containing the ¹³C label) remains intact throughout the reaction. This method, known as metabolic flux analysis, uses ¹³C-labeled substrates to map the flow of carbon through metabolic networks, revealing pathway activities and identifying potential bottlenecks. nih.govnih.govresearchgate.net This information is critical for metabolic engineering and the development of optimized biocatalytic processes. oup.com

Investigations into Cofactor Involvement and Turnover Rates

Isotopically labeled compounds such as Ethyl 3-oxobutanoate-1-¹³C are instrumental in detailed enzymatic studies, particularly for reactions involving cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and its phosphate (B84403) derivative (NADP⁺/NADPH). By tracing the labeled carbon, researchers can monitor reaction progress, quantify product formation, and assess the efficiency of cofactor-dependent enzymes.

A key application is in the study of stereoselective reductions of β-keto esters, a class of reactions heavily reliant on NADPH- or NADH-dependent reductases. In such systems, the cofactor is consumed stoichiometrically. For practical and economic viability, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced form. Labeled substrates are crucial for optimizing these coupled-enzyme systems.

For instance, research on the asymmetric reduction of a similar compound, ethyl 4-chloro-3-oxobutanoate, utilizes an NADPH-dependent aldehyde reductase. asm.org To sustain the reaction, a second enzyme, glucose dehydrogenase (GDH), is employed to regenerate NADPH from NADP⁺ by oxidizing glucose. asm.org The use of a labeled substrate allows for precise tracking of the primary reaction's kinetics, unhindered by the regeneration step. This setup can achieve very high efficiency, with reported NADPH turnover rates reaching 5,500 mol of product per mole of cofactor, demonstrating an effective recycling system. asm.org Such studies are essential for developing robust biocatalytic processes for the synthesis of chiral molecules.

Table 1: Components of a Model Coupled-Enzyme System for Cofactor Regeneration

| Component | Role in the System |

|---|---|

| Ethyl 3-oxobutanoate-1-¹³C | Labeled Substrate |

| NADPH-dependent Reductase | Primary Catalyst (reduces the substrate) |

| NADPH | Cofactor (hydride donor) |

| Glucose | Cosubstrate for Regeneration |

| Glucose Dehydrogenase (GDH) | Regeneration Catalyst (reduces NADP⁺ to NADPH) |

| Ethyl (R)-3-hydroxybutanoate-1-¹³C | Labeled Product |

Elucidation of Biosynthetic and Metabolic Pathways in Model Systems

Tracing Carbon Flux in Metabolic Networks (in vitro and non-human biological models)

Ethyl 3-oxobutanoate-1-¹³C serves as a powerful tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. nih.govd-nb.info When introduced to a biological system, the ¹³C-labeled compound is taken up by cells and enters central carbon metabolism. The labeled carbon atom is then distributed throughout the metabolic network, becoming incorporated into a variety of downstream metabolites.

The core principle of ¹³C-MFA is to track this distribution. nih.gov As metabolites are processed through different pathways, they produce unique labeling patterns in the final products. researchgate.net Analytical methods like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure the mass isotopomer distribution in key metabolites, such as protein-bound amino acids. nih.gov

By comparing these experimentally determined labeling patterns to those predicted by a computational model of the metabolic network, researchers can estimate the flux through various pathways. researchgate.net For example, using position-specific labeled pyruvate, a related keto-acid, has allowed scientists to determine the relative activity of the Krebs cycle in soil microbial communities under different conditions. ecoinformatics.org Similarly, feeding Ethyl 3-oxobutanoate-1-¹³C to a model organism would reveal how its carbon skeleton is utilized, distinguishing, for instance, between pathways that retain the C1 carbon and those that release it as CO₂. This provides a detailed snapshot of cellular metabolism in response to specific substrates or environmental changes. nih.govnih.gov

Table 2: Hypothetical Labeling Patterns from Ethyl 3-oxobutanoate-1-¹³C

| Metabolic Pathway | Fate of ¹³C Label from C1 Position | Resulting Label in Product |

|---|---|---|

| Direct Reduction | Carbonyl carbon is reduced to a hydroxyl group. | Product retains the ¹³C label. |

| Decarboxylation | The ¹³C-labeled carboxyl group is cleaved and released as ¹³CO₂. | Product is unlabeled. |

| Krebs Cycle Entry | Cleavage to acetyl-CoA; the ¹³C label enters the cycle. | Label is distributed among various Krebs cycle intermediates and connected biomass precursors. |

Identification of Biosynthetic Intermediates and Branch Points

The ¹³C label in Ethyl 3-oxobutanoate-1-¹³C acts as a stable isotopic tag, enabling researchers to follow the journey of the carbon atom through complex biosynthetic pathways. When a cell or organism metabolizes the labeled substrate, any subsequent compound that is synthesized using this carbon will also become ¹³C-labeled.

This principle is fundamental to discovering and validating metabolic pathways. nih.govnih.gov By analyzing cellular extracts at different time points after the introduction of the labeled substrate, scientists can identify newly labeled molecules using mass spectrometry and NMR. The appearance of the ¹³C label in a specific compound confirms it as a downstream intermediate. This method provides direct evidence of precursor-product relationships within a metabolic sequence.

Furthermore, this technique is invaluable for identifying metabolic branch points, which are nodes where a single intermediate is converted into two or more different products. By quantifying the incorporation of the ¹³C label into the various products originating from a branch point, researchers can determine how the metabolic flux is partitioned among competing pathways. This approach has been widely used in the study of natural product biosynthesis to piece together the complex enzymatic steps involved in creating intricate molecules. scilit.com

Stable Isotope Probing for Microbiological Pathway Discovery

Stable Isotope Probing (SIP) is a powerful technique in microbial ecology that links metabolic function to taxonomic identity within a complex community. nih.gov The method involves introducing a substrate enriched with a heavy stable isotope, such as Ethyl 3-oxobutanoate-1-¹³C, into an environmental sample (e.g., soil, water) or a laboratory culture.

Microorganisms that actively consume and assimilate the labeled substrate will incorporate the ¹³C into their cellular macromolecules, including DNA, RNA, and phospholipid-derived fatty acids (PLFAs). nih.gov This makes the biomarkers of the active organisms heavier than those of the inactive ones. These labeled biomarkers can then be separated from the unlabeled (¹²C) fraction using physical methods, most commonly density gradient ultracentrifugation for nucleic acids.

Once separated, the ¹³C-labeled DNA or RNA can be sequenced to identify the specific microorganisms that were responsible for the uptake of the substrate. escholarship.org This approach directly answers the question of "who is doing what?" in a microbial community. SIP can reveal previously unknown metabolic capabilities of certain microbes and help discover novel catabolic pathways for specific compounds. By providing a direct link between a metabolic process and the organisms performing it, SIP is a cornerstone for exploring microbial contributions to biogeochemical cycles. researchgate.net

Kinetic Isotope Effect (KIE) Studies

Measurement of Primary and Secondary Carbon KIEs

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The use of Ethyl 3-oxobutanoate-1-¹³C allows for the measurement of carbon KIEs, which provides valuable insight into reaction mechanisms and the structure of transition states. KIEs are classified as either primary or secondary.

Primary Carbon KIEs: A primary KIE is observed when the bond to the isotopically labeled carbon (in this case, the C1 carbonyl carbon) is being formed or broken in the rate-determining step of the reaction. Because the ¹³C atom is heavier than ¹²C, the C=O bond has a lower zero-point vibrational energy. Consequently, more energy is required to break this bond, leading to a slightly slower reaction rate for the ¹³C-labeled molecule. wikipedia.org Primary ¹³C KIEs (k₁₂/k₁₃) are typically small, often in the range of 1.02 to 1.08, but can be measured with high precision using techniques like isotope ratio mass spectrometry or sensitive NMR methods. wikipedia.orgnih.gov

Secondary Carbon KIEs: A secondary KIE occurs when the bond to the labeled carbon is not broken in the rate-determining step, but its chemical environment (e.g., hybridization state) changes. wikipedia.org For example, if a reaction involves nucleophilic attack at the C2 position, a change in hybridization at the adjacent C1 carbonyl carbon from sp² to sp³ in the transition state could result in a measurable secondary KIE. These effects are generally smaller than primary KIEs but are still highly informative for elucidating mechanistic details. wikipedia.org

The precise measurement of KIEs using Ethyl 3-oxobutanoate-1-¹³C can help distinguish between different proposed reaction mechanisms, such as concerted versus stepwise pathways, by probing the nature of bond changes in the rate-limiting transition state. nih.gov

Table 3: General Characteristics of Carbon Kinetic Isotope Effects

| KIE Type | Description | Typical Magnitude (k₁₂/k₁₃) |

|---|---|---|

| Primary | Bond to the ¹³C atom is broken/formed in the rate-determining step. | > 1.02 |

| Secondary | Bond to the ¹³C atom is not broken, but its environment changes. | 0.98 – 1.02 |

| Inverse | A KIE where the heavier isotope reacts faster (k₁₂/k₁₃ < 1). | < 1.0 |

Interpretation of Rate-Limiting Steps in Complex Reaction Sequences

The isotopic labeling of molecules is a powerful technique for elucidating the mechanisms of chemical reactions. Ethyl 3-oxobutanoate-1-¹³C, a variant of ethyl acetoacetate with a heavy carbon isotope at the C1 (carbonyl) position, serves as a sophisticated probe for identifying the rate-limiting step in multi-step reaction sequences. The core principle behind its use is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org

By strategically placing the ¹³C label at the C1 position, researchers can monitor the fate of this specific carbon atom throughout a reaction. If the bond to this carbon is formed or broken—or its bonding environment is significantly altered—in the slowest step (the rate-determining step) of the reaction, a measurable change in the reaction rate will be observed compared to the reaction with the unlabeled (¹²C) compound. princeton.edu

A ¹³C KIE is expressed as the ratio of the rate constant of the light isotopologue (k₁₂) to that of the heavy isotopologue (k₁₃).

KIE = k₁₂ / k₁₃

The magnitude of the ¹³C KIE provides critical insights into the transition state of the rate-limiting step. Since the mass difference between ¹³C and ¹²C is relatively small (about 8%), the resulting KIEs are also small, typically ranging from 1.02 to 1.07 for primary effects where the C-X bond is cleaved. wikipedia.orgprinceton.edu However, modern analytical techniques, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS), allow for the precise measurement of these small effects. yorku.ca

Interpreting Observed Kinetic Isotope Effects

The interpretation of the KIE value at the C1 position of Ethyl 3-oxobutanoate-1-¹³C depends on whether a bond to this carbon is altered in the rate-determining step.

Primary KIE (k₁₂/k₁₃ > 1): A "normal" primary KIE, where the rate constant for the ¹²C-containing molecule is greater than that for the ¹³C-containing molecule, is observed if a bond to the labeled C1 carbon is broken or significantly weakened in the rate-limiting step. This is because the bond involving the heavier ¹³C isotope has a lower zero-point vibrational energy, requiring more energy to reach the transition state for bond cleavage. princeton.edu For instance, in a decarboxylation reaction where the C1-C2 bond of a derivative of ethyl 3-oxobutanoate is cleaved in the slowest step, a KIE value greater than 1 would be expected at the C1 position.

No KIE (k₁₂/k₁₃ ≈ 1): If the measured KIE is approximately 1, it indicates that the bonding environment of the C1 carbon has not changed significantly during or before the rate-determining step. princeton.edu This finding suggests that the labeled carbonyl group is not directly involved in the bond-breaking or bond-forming events of the slowest step. For example, if a reaction's rate-limiting step involves a proton abstraction at the C2 position, the KIE at the C1 position would be expected to be negligible.

Inverse KIE (k₁₂/k₁₃ < 1): An inverse KIE can occur if the bonding to the labeled C1 carbon becomes stiffer or more constrained in the transition state compared to the reactant. This is often seen when a change in hybridization from sp² to sp³ occurs at the labeled carbon in the rate-limiting step, as the bending force constants in the transition state are tighter. princeton.edu

Illustrative Research Findings

While specific KIE studies detailing the use of Ethyl 3-oxobutanoate-1-¹³C are highly specialized, the principles are well-established across a range of reactions studied with ¹³C-labeled compounds. The data below illustrates typical ¹³C KIE values and their mechanistic interpretations in different reaction types, which are analogous to how Ethyl 3-oxobutanoate-1-¹³C would be used.

| Reaction Type | Labeled Position | Typical KIE (k₁₂/k₁₃) | Interpretation of Rate-Limiting Step |

|---|---|---|---|

| Sₙ2 Nucleophilic Substitution (e.g., CN⁻ + CH₃-Br) | Methyl Carbon | 1.082 ± 0.008 | Bond to the labeled carbon is significantly weakened in the transition state. wikipedia.org |

| Sₙ1 Solvolysis | α-Carbon | ~0.98 - 1.01 | Small or inverse KIE due to offsetting effects of bond breaking and bond strengthening from hyperconjugation in the carbocation intermediate. |

| Diels-Alder Cycloaddition ([4+2]) | C1 and C4 of Diene | ~1.02 - 1.04 | Bonding at labeled carbons changes (rehybridization from sp² to sp³) in an asynchronous but concerted transition state. wikipedia.org |

| Enzymatic Decarboxylation | Carboxyl Carbon | ~1.03 - 1.05 | Cleavage of the C-C bond is the rate-limiting step. |

By applying these principles, if Ethyl 3-oxobutanoate-1-¹³C were used in a multi-step synthesis, measuring the KIE at the C1 position would provide conclusive evidence about the involvement of the ester carbonyl group in the reaction's bottleneck step. This information is crucial for optimizing reaction conditions, understanding complex catalytic cycles, and building accurate models of reaction mechanisms.

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Quantum mechanics (QM) and molecular mechanics (MM) are two cornerstones of computational chemistry used to model molecular systems. QM methods, such as Density Functional Theory (DFT), are based on the fundamental principles of quantum physics and provide a highly accurate description of electronic structure and reactivity. rsc.orgdergipark.org.tr MM methods, on the other hand, use classical physics (a ball-and-spring model) to approximate the behavior of molecules, offering a computationally less expensive way to study large systems and their conformational landscapes. mdpi.comresearchgate.net

Studies on ethyl 3-oxobutanoate (also known as ethyl acetoacetate (B1235776), EAA) and related β-ketoesters have extensively used these methods to understand their unique chemical properties. rsc.orgscielo.br

A defining characteristic of ethyl 3-oxobutanoate is its existence as a mixture of two tautomers: the keto and enol forms. umsl.eduresearchgate.net The position of this tautomeric equilibrium is highly sensitive to the molecular environment, such as the solvent. univ-tlemcen.dzworldscientific.com Theoretical calculations have been instrumental in understanding the factors that govern this equilibrium.

Keto-Enol Tautomerism: QM calculations, particularly DFT, have been employed to determine the relative stabilities of the keto and enol tautomers. rsc.org In the gas phase, the enol form is generally more stable, whereas the keto form is favored in polar solvents. researchgate.netuniv-tlemcen.dzworldscientific.com Theoretical studies have identified the most stable conformations for each tautomer, such as the sickle-shaped keto form and the cis-enol form stabilized by an intramolecular hydrogen bond. rsc.orgworldscientific.com The ¹³C label at the C1 (ester carbonyl) position in Ethyl 3-oxobutanoate-1-¹³C does not significantly alter the tautomeric equilibrium, but it provides a sensitive probe for studying it.

Electronic Properties and Reactivity: The reactivity of ethyl 3-oxobutanoate is intrinsically linked to its electronic structure. The enolate, formed by deprotonation of the α-carbon, is a key reactive intermediate. DFT calculations can model the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to predict sites susceptible to nucleophilic or electrophilic attack. For instance, enhancing the polarization of the carbonyl group can increase the catalytic activity for C-C bond-forming reactions. rsc.org Theoretical models help predict how substituents and reaction conditions can modify the electron density distribution and thus control the compound's reactivity.

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Keto-Enol Tautomerism | The enol form is more stable in the gas phase, while the keto form is favored in polar solvents. The keto form exists in a sickle-shaped conformation. | rsc.orguniv-tlemcen.dzworldscientific.com |

| Molecular Mechanics (MM2) | Molecular Geometry Optimization | Used to optimize molecular models and determine low-energy conformations of related structures. | mdpi.comresearchgate.netresearchgate.net |

| MP2 (Møller-Plesset) | Tautomeric Equilibrium | Reproduces trends in equilibrium constants with changing solvent polarity, confirming the predominance of the enthalpic term. | univ-tlemcen.dzworldscientific.com |

| AM1 (Semi-empirical) | Structural Investigation | Applied alongside MM2 to investigate the structures of reaction products derived from ethyl 3-oxobutanoate. | mdpi.comresearchgate.netresearchgate.net |

QM calculations are highly effective in predicting spectroscopic properties, which is particularly valuable for isotopically labeled compounds. The presence of a ¹³C nucleus at a specific position, as in Ethyl 3-oxobutanoate-1-¹³C, creates a unique signature in NMR spectra that can be precisely calculated.

NMR Spectroscopy: Theoretical methods can predict ¹³C-NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus in the molecule. mdpi.com These predictions are crucial for assigning signals in experimental spectra and for verifying molecular structures. For Ethyl 3-oxobutanoate-1-¹³C, a QM calculation would predict a distinct chemical shift for the C1 carbonyl carbon. This prediction can be compared with experimental data to confirm the label's position and to study subtle electronic changes in its local environment under different conditions. Predicted ¹³C NMR data is available for the unlabeled compound, serving as a baseline for such studies. hmdb.ca

Vibrational Spectroscopy: Theoretical calculations can also predict vibrational frequencies observed in Infrared (IR) spectroscopy. This allows for the assignment of specific vibrational modes, such as the stretching frequencies of the C=O groups, which differ between the keto and enol tautomers. These calculations help interpret experimental IR spectra and understand the strength of intramolecular hydrogen bonds. semanticscholar.org

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While QM and MM methods can determine static, low-energy structures, Molecular Dynamics (MD) simulations provide a picture of how molecules move and change shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing dynamic processes, conformational flexibility, and intermolecular interactions. rcsb.orgtandfonline.com

For Ethyl 3-oxobutanoate-1-¹³C, MD simulations can explore:

Conformational Landscape: Studies have used MD to analyze the different conformations of the keto and enol tautomers, such as the "W-shaped" versus "sickle-shaped" keto forms. rsc.org These simulations show how the molecule flexes, bends, and rotates, and how it transitions between different low-energy shapes.

Solvent Interactions: MD can explicitly model the interactions between ethyl 3-oxobutanoate and surrounding solvent molecules. This is crucial for understanding how solvents shift the tautomeric equilibrium and influence reaction rates.

Enzyme-Substrate Interactions: In biochemical contexts, MD simulations are used to study how a substrate like ethyl 3-oxobutanoate binds to the active site of an enzyme. These simulations can reveal the specific interactions that hold the substrate in place and the conformational changes that occur during the catalytic process. rcsb.org

In Silico Pathway Prediction for Labeled Substrates

One of the most powerful applications for isotopically labeled compounds like Ethyl 3-oxobutanoate-1-¹³C is in metabolic flux analysis (MFA). ulisboa.ptplos.org In silico (computational) models of metabolic networks are used to predict how the ¹³C label is distributed throughout the network, providing a quantitative map of cellular metabolism. sjtu.edu.cn

The process involves several key steps:

Introducing the Labeled Substrate: A ¹³C-labeled molecule is supplied to cells, which then metabolize it. ulisboa.pt

Measuring Label Distribution: After a period of growth, the distribution of the ¹³C label in various intracellular metabolites (like amino acids or metabolic intermediates) is measured using techniques like mass spectrometry (MS) or NMR. plos.org

In Silico Modeling: A genome-scale metabolic model is used to simulate the flow of the ¹³C atom from the initial substrate through all possible metabolic pathways. ulisboa.ptsjtu.edu.cn These models contain a comprehensive set of biochemical reactions occurring in the cell.

Flux Elucidation: By comparing the computationally predicted labeling patterns with the experimentally measured ones, researchers can deduce the relative rates (fluxes) of reactions throughout the metabolic network. nih.govd-nb.info

For Ethyl 3-oxobutanoate-1-¹³C, an in silico model would track the ¹³C label on the C1 carbon. If the molecule is metabolized, for example, by cleavage into an acetyl group and an ethoxy group, the model would follow the labeled acetyl-CoA as it enters central metabolic pathways like the TCA cycle. The model would then predict the resulting ¹³C enrichment in various downstream products. The choice of the label's position is critical, and computational tools can help design labeling experiments to maximize the information gained about specific pathways. nih.govd-nb.info

| Step | Description | Computational Tool/Concept |

|---|---|---|

| 1. Substrate Input | Ethyl 3-oxobutanoate labeled at the C1 position is defined as the input to the metabolic model. | Isotopomer Model Definition |

| 2. Metabolic Conversion | The model simulates the enzymatic cleavage of the substrate into acetyl-CoA (¹³C labeled at the carbonyl carbon) and ethanol. | Reaction Mapping (Atom-mapping algorithms) |

| 3. Pathway Simulation | The labeled acetyl-CoA enters central metabolism (e.g., TCA cycle). The model calculates the propagation of the ¹³C label through each reaction. | ¹³C-Metabolic Flux Analysis (¹³C-MFA) |

| 4. Prediction Output | The model predicts the specific labeling patterns (mass isotopomer distributions) in measurable metabolites like glutamate, aspartate, etc. | Simulated Mass Spectra / Isotopomer Abundances |

| 5. Flux Determination | Predicted patterns are compared to experimental data to solve for the unknown reaction fluxes in the network. | Flux Fitting Algorithms |

Q & A

Q. What are the critical considerations for integrating this compound data into multi-omics studies?

- Methodological Answer : Normalize isotopic enrichment data against transcriptomic/proteomic datasets using bioinformatics pipelines (e.g., MetaboAnalyst). Ensure cross-platform data compatibility (e.g., unit consistency, batch-effect correction) and validate via pathway enrichment analysis (e.g., KEGG or MetaCyc) .

Tables for Key Findings

Q. Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Solvent | Yield (%) | Isotopic Purity (%) | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | H2SO4 | EtOH | 78 | 98.5 | |

| Base-catalyzed Claisen | NaOEt | THF | 85 | 99.2 |

Q. Table 2: Key 13C NMR Peaks for this compound

| Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C1 (13C) | 207.3 | Singlet | Ketone carbonyl |

| C2 | 43.5 | Quartet | CH2 adjacent to COO |

| C3 | 21.1 | Triplet | Methyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.